molecular formula C9H10BrFOS B2859535 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol CAS No. 1156381-32-6

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol

Cat. No.: B2859535
CAS No.: 1156381-32-6
M. Wt: 265.14
InChI Key: RLASJBLHTLTSKN-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol (CAS 1156381-32-6) is an organic compound with the molecular formula C₉H₁₀BrFOS and a molecular weight of 265.15 g/mol . Its structure features a bromo-fluorophenyl ring substituted with a methylsulfanyl group linked to an ethanol moiety. The compound is a liquid at room temperature and is cataloged by American Elements for life science research, though safety data remain unavailable .

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methylsulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFOS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLASJBLHTLTSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its chemical structure and functional groups. The presence of the bromine and fluorine atoms may influence its reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between the target compound and analogous structures:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Physical State Notable Features
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol C₉H₁₀BrFOS 265.15 Bromo, fluoro, methylsulfanyl, ethanol Liquid Ortho-substituted bromo/fluoro pair; sulfanyl-ethanol linkage
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol C₂₂H₁₈BrN₃OS 460.36 Triazole, bromophenyl, sulfanyl, ethanol Solid (inferred) Triazole core; additional phenyl groups; higher molecular weight
2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol C₆H₉NO₂S 159.21 Oxazole, sulfanyl, ethanol Not specified Heterocyclic oxazole; reduced steric bulk compared to bromo-fluorophenyl
(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol C₁₃H₁₇BrNO₄S 378.25 Morpholine sulfonyl, bromo, ethanol Not specified Chiral center (S-configuration); sulfonyl group enhances electron-withdrawing effects
2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one C₁₄H₁₀BrClO 309.58 Bromo, chloro, ketone Solid (mp 65–66°C) Ketone functionality; bromo and chloro substituents on aromatic rings

Reactivity and Electronic Effects

  • Halogen Substituents : The target compound’s ortho-bromo and para-fluoro substituents create steric hindrance and electron-withdrawing effects, influencing reactivity in substitution or coupling reactions. In contrast, 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one () has para-chloro and bromo groups, which may alter electronic distribution for nucleophilic attacks on the ketone .
  • Sulfur-Containing Groups: The sulfanyl (-S-) group in the target compound is less oxidized than the sulfonyl (-SO₂-) group in (1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol (), impacting redox behavior and hydrogen-bonding capacity .
  • Heterocyclic vs.

Biological Activity

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol, with the molecular formula C9_9H10_{10}BrFOS, is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and research.

  • Molecular Weight : 265.15 g/mol
  • IUPAC Name : 2-[(4-bromo-2-fluorobenzyl)sulfanyl]ethanol
  • Chemical Structure : The compound features a bromine and fluorine atom on a phenyl ring, linked to a sulfanyl group and an ethan-1-ol moiety.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : 4-bromo-2-fluorobenzyl chloride and thiourea.
  • Reaction Conditions : The reaction is followed by hydrolysis to yield the desired product.

The exact biochemical pathways affected by this compound are not fully understood. However, preliminary studies suggest interactions with various biomolecules, potentially influencing cellular processes.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Compounds containing bromine and sulfur moieties have demonstrated high potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
CompoundActivityMIC (μM)
4-Bromo CompoundAntibacterial12.4 (S. aureus)
4-Fluoro CompoundAntibacterial16.1 (K. pneumoniae)

Anti-inflammatory Properties

Some derivatives of similar compounds have shown greater anti-inflammatory activity than curcumin, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

In a recent investigation into the biological activities of various substituted phenolic compounds, those with bromo and sulfanyl groups demonstrated enhanced inhibition of hepatic stellate cell activation, indicating a possible role in liver fibrosis treatment .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, compounds with similar structures typically exhibit moderate to high bioavailability and can be metabolized through common pathways involving hydroxylation and conjugation.

Applications in Research and Medicine

Given its structural characteristics, this compound is positioned as a valuable intermediate in organic synthesis. Its potential applications include:

  • Drug Development : Investigated as a precursor for novel therapeutic agents.
  • Biological Research : Used to study interactions with biomolecules and cellular pathways.

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